molecular formula C8H14ClNO4 B12433916 Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate

Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate

Cat. No.: B12433916
M. Wt: 223.65 g/mol
InChI Key: BOBMMJJMRLKXID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate typically involves the esterification of L-valine with chloromethyl chloroformate in the presence of a base . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate involves its reactivity with nucleophiles. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in drug synthesis and organic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H14ClNO4

Molecular Weight

223.65 g/mol

IUPAC Name

chloromethyl 2-(methoxycarbonylamino)-3-methylbutanoate

InChI

InChI=1S/C8H14ClNO4/c1-5(2)6(7(11)14-4-9)10-8(12)13-3/h5-6H,4H2,1-3H3,(H,10,12)

InChI Key

BOBMMJJMRLKXID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC

Origin of Product

United States

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